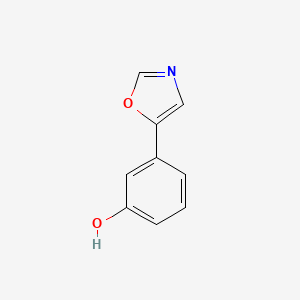

3-(1,3-Oxazol-5-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

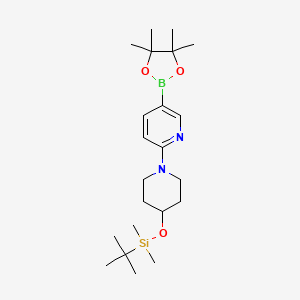

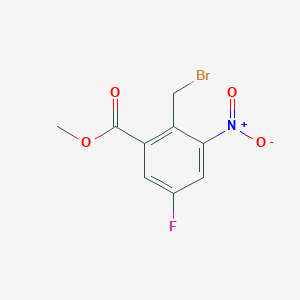

3-(1,3-Oxazol-5-yl)phenol is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid substance at room temperature .

Synthesis Analysis

Oxazole derivatives, including 3-(1,3-Oxazol-5-yl)phenol, have been synthesized using various methods. One common method involves the reaction of amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . Another approach involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .

Molecular Structure Analysis

The molecular structure of 3-(1,3-Oxazol-5-yl)phenol consists of a phenol group attached to an oxazole ring . The InChI code for this compound is 1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H .

Physical And Chemical Properties Analysis

3-(1,3-Oxazol-5-yl)phenol is a solid substance at room temperature . It has a molecular weight of 161.16 . The compound’s storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

3-(1,3-Oxazol-5-yl)phenol: is a compound that has been studied for its potential use in pharmaceuticals. Its structural motif, the oxazole ring, is present in many biologically active molecules. This compound could serve as a precursor in synthesizing various pharmacological agents, including antitumor, antiviral, antifungal, and antibacterial medications .

Corrosion Inhibition

Studies have investigated derivatives of oxazole, such as 3-(1,3-Oxazol-5-yl)aniline , for their efficacy as corrosion inhibitors . By extension, 3-(1,3-Oxazol-5-yl)phenol may also be researched for similar applications, particularly in protecting metals from corrosive environments.

Photodynamic Therapy

Compounds with an oxazole ring, like 3-(1,3-Oxazol-5-yl)phenol , are of interest in the development of photosensitive agents used in photodynamic therapy for cancer treatment . Their ability to generate reactive oxygen species when exposed to light makes them suitable for such applications.

Safety and Hazards

Wirkmechanismus

Target of Action

Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

It’s known that the size and geometry of oxazole derivatives can influence their inhibitory activity . The specific interactions with its targets would depend on the molecular structure of the compound and the nature of the target proteins or enzymes.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

One study has reported the use of a similar compound, 3-(1,3-oxazol-5-yl)aniline, as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that 3-(1,3-Oxazol-5-yl)phenol may also have potential applications in materials science.

Eigenschaften

IUPAC Name |

3-(1,3-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVJRPRHVSJIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Oxazol-5-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)